3-Methyl-3-(propan-2-yl)piperidine
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Overview
Description
3-Methyl-3-(propan-2-yl)piperidine is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. Piperidine and its derivatives are widely used in the synthesis of organic compounds, including pharmaceuticals, due to their versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(propan-2-yl)piperidine typically involves the hydrogenation of pyridine derivatives using metal catalysts such as cobalt, ruthenium, or nickel . The reaction conditions often include high pressure and temperature to facilitate the hydrogenation process.
Industrial Production Methods
In industrial settings, the production of piperidine derivatives, including this compound, is carried out using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(propan-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
3-Methyl-3-(propan-2-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Methyl-3-(propan-2-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis and drug development.
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine derivative with potential anticancer activity.
Uniqueness
3-Methyl-3-(propan-2-yl)piperidine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and selectivity in various chemical reactions and biological assays .
Properties
Molecular Formula |
C9H19N |
---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
3-methyl-3-propan-2-ylpiperidine |
InChI |
InChI=1S/C9H19N/c1-8(2)9(3)5-4-6-10-7-9/h8,10H,4-7H2,1-3H3 |
InChI Key |
DNVOYVUSHUWVBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCCNC1)C |
Origin of Product |
United States |
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